molecular formula C10H6ClNO4 B3043083 4-Chloro-7-methyl-3-nitrocoumarin CAS No. 720676-48-2

4-Chloro-7-methyl-3-nitrocoumarin

Cat. No. B3043083
M. Wt: 239.61 g/mol
InChI Key: ZLEPGHSDFWBORW-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-3-nitrocoumarin is a chemical compound with the empirical formula C10H6ClNO4 . It is a solid substance and is used in the synthesis and antimicrobial activity of new 4-heteroarylamino coumarin derivatives that contain nitrogen and sulfur as heteroatoms .


Molecular Structure Analysis

The molecular weight of 4-Chloro-7-methyl-3-nitrocoumarin is 239.61 . The SMILES string representation of the molecule is Cc1ccc2C(Cl)=C(C(=O)Oc2c1)N+=O .


Physical And Chemical Properties Analysis

4-Chloro-7-methyl-3-nitrocoumarin is a solid substance . The empirical formula is C10H6ClNO4 . The molecular weight is 239.61 .

Safety And Hazards

4-Chloro-7-methyl-3-nitrocoumarin is classified as Acute Tox. 3 Oral . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Chloro-7-methyl-3-nitrocoumarin is used in the synthesis and antimicrobial activity of new 4-heteroarylamino coumarin derivatives that contain nitrogen and sulfur as heteroatoms . This suggests that future research could focus on exploring its potential in creating new antimicrobial agents .

properties

IUPAC Name

4-chloro-7-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEPGHSDFWBORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methyl-3-nitrocoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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